N-(3,4-DIMETHOXYPHENYL)-1-[(E)-{[4-METHOXY-3-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]PIPERIDINE-2-CARBOXAMIDE
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Overview
Description
N-(3,4-DIMETHOXYPHENYL)-1-[(E)-{[4-METHOXY-3-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]PIPERIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple methoxy groups and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-1-[(E)-{[4-METHOXY-3-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]PIPERIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXY-PHENYL)-1-[(E)-{[4-METHOXY-3-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]PIPERIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,4-DIMETHOXY-PHENYL)-1-[(E)-{[4-METHOXY-3-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]PIPERIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXY-PHENYL)-1-[(E)-{[4-METHOXY-3-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]PIPERIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and methoxy-substituted phenyl compounds. Examples include:
- N-(3,4-DIMETHOXYPHENYL)-PIPERIDINE-2-CARBOXAMIDE
- 4-METHOXY-3-(2-METHYLPROPOXY)PHENYL-PIPERIDINE-2-CARBOXAMIDE
Uniqueness
What sets N-(3,4-DIMETHOXY-PHENYL)-1-[(E)-{[4-METHOXY-3-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]PIPERIDINE-2-CARBOXAMIDE apart is its unique combination of functional groups and its specific structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[(E)-[4-methoxy-3-(2-methylpropoxy)phenyl]methylideneamino]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5/c1-18(2)17-34-25-14-19(9-11-23(25)32-4)16-27-29-13-7-6-8-21(29)26(30)28-20-10-12-22(31-3)24(15-20)33-5/h9-12,14-16,18,21H,6-8,13,17H2,1-5H3,(H,28,30)/b27-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEURAUOTOZFGS-JVWAILMASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C=NN2CCCCC2C(=O)NC3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=C(C=CC(=C1)/C=N/N2CCCCC2C(=O)NC3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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